Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-
Description
The exploration of novel organic compounds is a cornerstone of advancements in various scientific fields, including medicinal chemistry and materials science. Benzaldehyde (B42025), 3-[2-(4-morpholinyl)ethyl]-, a molecule that integrates a substituted benzaldehyde core with a morpholine (B109124) moiety, represents a compelling subject for contemporary chemical investigation. Its unique structural arrangement suggests a potential for diverse chemical reactivity and biological activity, positioning it as a valuable intermediate in the synthesis of more complex molecules.
The morpholine ring is a saturated heterocycle that is frequently incorporated into the structures of biologically active compounds. epo.org Its presence can impart favorable physicochemical properties to a molecule, such as improved water solubility, metabolic stability, and bioavailability. epo.org In medicinal chemistry, the morpholine moiety is often considered a "privileged scaffold" due to its prevalence in a wide range of approved drugs and clinical candidates. epo.org The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor and a basic center, enabling interactions with biological targets like enzymes and receptors.
The structure of Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- is characterized by a benzaldehyde ring substituted at the meta-position with a 2-(4-morpholinyl)ethyl group. This specific arrangement distinguishes it from other substituted benzaldehydes. The ethyl linker provides flexibility, allowing the morpholine ring to adopt various conformations in space. This conformational flexibility, combined with the electronic effects of the substituent, can influence the molecule's reactivity and its ability to bind to specific targets. The presence of the aldehyde functional group offers a reactive site for a multitude of chemical transformations, making it a valuable intermediate for the synthesis of a diverse range of derivatives.
Below is a table summarizing the key structural features and identifiers for Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-.
| Property | Value |
| IUPAC Name | 3-(2-Morpholin-4-ylethyl)benzaldehyde |
| CAS Number | 736991-58-5 |
| Molecular Formula | C₁₃H₁₇NO₂ |
| Molecular Weight | 219.28 g/mol |
| Key Structural Features | Benzaldehyde core, Morpholine ring, Ethyl linker at meta position |
This data is compiled from publicly available chemical databases.
While the individual components of Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- are well-studied in other contexts, there is a notable scarcity of dedicated research on this specific compound. A comprehensive investigation into its synthesis, detailed spectroscopic characterization (such as advanced NMR and IR studies), and a thorough evaluation of its chemical reactivity would provide a more complete understanding of its properties.
Future research could focus on several key areas:
Optimization of Synthetic Routes: Developing more efficient and scalable methods for the synthesis of Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- would facilitate its broader use in research and development.
Exploration of Chemical Reactivity: A detailed study of its participation in various organic reactions would expand its utility as a synthetic intermediate.
Biological Screening: Given the pharmacological importance of both the benzaldehyde and morpholine moieties, screening this compound and its derivatives for various biological activities, particularly as kinase inhibitors, could be a fruitful area of investigation. For instance, its utility as an intermediate in the synthesis of mitogen-activated protein kinase-activated protein kinase-2 (MK2) inhibitors has been suggested. chiralen.com
Computational Modeling: Theoretical studies could provide insights into its conformational preferences, electronic properties, and potential interactions with biological macromolecules.
The limited availability of in-depth research on Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- presents a clear opportunity for further scientific exploration. Addressing these research gaps will undoubtedly contribute to a more comprehensive understanding of this intriguing molecule and could unlock its full potential in various fields of chemical science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-morpholin-4-ylethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-11-13-3-1-2-12(10-13)4-5-14-6-8-16-9-7-14/h1-3,10-11H,4-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNDTNSTDYIQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CC(=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901284064 | |
| Record name | 3-[2-(4-Morpholinyl)ethyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901284064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736991-58-5 | |
| Record name | 3-[2-(4-Morpholinyl)ethyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=736991-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(4-Morpholinyl)ethyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901284064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzaldehyde, 3 2 4 Morpholinyl Ethyl and Analogues
Precursor Synthesis and Functionalization Strategies
The efficient construction of the target compound relies on the successful synthesis of its two primary components: a functionalized benzaldehyde (B42025) derivative and a morpholine-containing building block.
The synthesis of functionalized benzaldehydes can be achieved through various methods, starting from readily available substituted benzenes. google.com A common approach involves the formylation of an appropriately substituted aromatic ring. For instance, alkoxy-substituted benzaldehydes are of broad commercial interest and can be synthesized from the corresponding alkoxy-substituted benzenes. google.com
One versatile method for preparing substituted benzaldehydes is a two-step, one-pot reduction/cross-coupling procedure. rug.nlacs.org This method utilizes a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde functionality. This allows for subsequent cross-coupling reactions with organometallic reagents to introduce a variety of alkyl or aryl substituents at the ortho, meta, or para positions. rug.nlacs.org For example, meta-bromo substituted Weinreb amides have been shown to be reactive under standard reaction conditions, providing a route to meta-substituted benzaldehydes. acs.org
Another approach involves the catalytic debromomethoxylation of dibromomethylarenes using benzaldehyde dimethyl acetal, with anhydrous zinc chloride as a catalyst. core.ac.uk This method is effective for producing functionally substituted benzaldehydes. core.ac.uk
The following table summarizes various methods for the synthesis of substituted benzaldehydes:
| Starting Material | Reagents and Conditions | Product | Reference |
| Substituted Benzene (B151609) | Acid Chloride, Anhydrous Aluminum Chloride (Friedel-Crafts Acylation) | Substituted Benzaldehyde | ncert.nic.in |
| Weinreb Amide | Hydride Source, Organolithium Reagent, Palladium Catalyst | Alkyl/Aryl Substituted Benzaldehyde | rug.nlacs.org |
| Dibromomethylarene | Benzaldehyde Dimethyl Acetal, Zinc Chloride | Functionally Substituted Benzaldehyde | core.ac.uk |
| Alkoxy Substituted Benzene | Formylating Agent | Alkoxy Substituted Benzaldehyde | google.com |
The morpholine (B109124) moiety is a key structural feature of the target molecule. The preparation of morpholine-containing building blocks, such as N-ethylmorpholine, is a critical step. A straightforward method for the synthesis of N-ethylmorpholine involves the reaction of morpholine with bromoethane. chemicalbook.com
More complex morpholine derivatives can also be synthesized. For example, reacting morpholine with ethyl chloroacetate (B1199739) in the presence of triethylamine (B128534) yields morpholin-N-ethyl acetate (B1210297). uobaghdad.edu.iqresearchgate.netresearchgate.net This intermediate can then be further modified, for instance, by reaction with hydrazine (B178648) hydrate (B1144303) to form morpholin-N-ethyl acetohydrazide. uobaghdad.edu.iqresearchgate.netresearchgate.net
A method for preparing morpholine and monoethylamine from N-ethylmorpholine has also been described, which involves a reaction with liquid ammonia (B1221849) and hydrogen over a Pd-Li/Al2O3 catalyst. google.com Additionally, N-acetyl morpholine can be prepared by reacting morpholine with ethyl acetate at elevated temperatures in the presence of an ionic liquid catalyst. google.com
The following table highlights methods for the preparation of morpholine-containing building blocks:
| Starting Material | Reagents and Conditions | Product | Reference |
| Morpholine | Bromoethane | N-Ethylmorpholine | chemicalbook.com |
| Morpholine | Ethyl Chloroacetate, Triethylamine | Morpholin-N-ethyl acetate | uobaghdad.edu.iqresearchgate.netresearchgate.net |
| N-Ethylmorpholine | Liquid Ammonia, Hydrogen, Pd-Li/Al2O3 Catalyst | Morpholine, Monoethylamine | google.com |
| Morpholine | Ethyl Acetate, Ionic Liquid Catalyst | N-Acetyl Morpholine | google.com |
Carbon-Carbon Bond Formation Strategies for the Ethyl Linker
Connecting the benzaldehyde scaffold to the morpholine-containing unit via an ethyl linker is a pivotal step in the synthesis. Several classic organic reactions can be employed for this carbon-carbon bond formation.
Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. ncert.nic.incerritos.edu It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. ncert.nic.incerritos.edumasterorganicchemistry.com
In the context of synthesizing the target molecule, a crossed aldol condensation between a substituted benzaldehyde and a suitable ketone or aldehyde containing the morpholine moiety could be envisioned. weebly.comwikipedia.org Benzaldehyde and its derivatives are particularly well-suited for crossed aldol reactions because they lack α-hydrogens and therefore cannot self-condense. weebly.comwikipedia.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide. weebly.com
The general scheme for an Aldol condensation involving benzaldehyde is as follows:
The Knoevenagel condensation is another powerful method for carbon-carbon bond formation. tandfonline.com It typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. researchgate.netresearchgate.net Various catalysts can be employed, including amines like piperidine (B6355638) or ammonium (B1175870) salts such as ammonium bicarbonate. tandfonline.com
For the synthesis of analogues of the target molecule, a substituted benzaldehyde could be reacted with a morpholine-containing active methylene compound. This reaction leads to the formation of an α,β-unsaturated product. tandfonline.comrsc.org The reaction conditions are generally mild and can even be carried out under solvent-free conditions. tandfonline.comresearchgate.net
The following table provides examples of catalysts used in Knoevenagel condensations with benzaldehydes:
| Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |
| Substituted Benzaldehydes | Dimedone | ZrOCl2·8H2O/NaNH2 | 2,2'-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) | researchgate.net |
| Benzaldehyde Derivatives | Ethyl Cyanoacetate | Fe3O4@SiO2–Pr–NH2–SO2CH3 | α,β-Unsaturated Cyanoester | researchgate.net |
| Benzaldehyde | Malonic Acid | Ammonium Bicarbonate | Cinnamic Acid | tandfonline.com |
| Benzaldehyde | Diethyl Malonate | Piperidine | Diethyl benzylidenemalonate | tandfonline.com |
Grignard reagents are potent nucleophiles that readily react with aldehydes to form secondary alcohols after an acidic workup. chemistryconnected.commasterorganicchemistry.comchegg.com To form the ethyl linker in the target molecule, a Grignard reagent derived from a 2-haloethylmorpholine could be reacted with a 3-substituted benzaldehyde.
The general reaction is as follows:
The resulting secondary alcohol would then need to be further manipulated (e.g., dehydration followed by reduction) to yield the desired ethyl linker. It is crucial to perform Grignard reactions in an aprotic solvent, such as diethyl ether, as Grignard reagents are strong bases and will react with protic solvents. chemistryconnected.com
Alternatively, organometallic cross-coupling reactions can be employed. As mentioned in section 2.1.1, a one-pot reduction/cross-coupling procedure can be used to introduce alkyl substituents onto a benzaldehyde ring. rug.nlacs.orgresearchgate.net This strategy could potentially be adapted to introduce the 2-(4-morpholinyl)ethyl side chain directly.
Integration of the Morpholine Moiety
The introduction of the morpholine group onto the benzaldehyde scaffold can be accomplished through various synthetic routes. The two primary strategies involve either attaching a pre-formed morpholine ring to the benzaldehyde framework or constructing the morpholine ring from an acyclic precursor that is already linked to the aromatic core.
One of the most direct methods for synthesizing the target compound involves the nucleophilic substitution reaction between morpholine and a benzaldehyde derivative bearing an electrophilic side chain. In this approach, the nitrogen atom of the morpholine acts as a nucleophile, displacing a leaving group on the ethyl side chain attached to the benzaldehyde ring.
A typical precursor for this reaction would be 3-(2-haloethyl)benzaldehyde (where the halogen is typically chlorine, bromine, or iodine) or a derivative with a sulfonate ester (e.g., tosylate, mesylate) as the leaving group. The reaction is generally performed in the presence of a base to neutralize the hydrogen halide formed during the reaction and to prevent the protonation of the morpholine nitrogen, which would render it non-nucleophilic.
The reactivity in such nucleophilic substitution reactions depends on the electron density of the acyl group on the benzaldehyde. quora.com Electron-withdrawing groups on the benzaldehyde ring can increase the reactivity of the substrate towards nucleophiles. quora.com The choice of solvent, temperature, and base are critical parameters that are often optimized to maximize yield and minimize side reactions.
Table 1: Examples of Nucleophilic Substitution for Aminoalkylation
| Substrate | Nucleophile | Catalyst/Base | Solvent | Product | Ref |
| Ethyl chloroacetate | Morpholine | Triethylamine | Benzene | Morpholin-N-ethyl acetate | researchgate.net |
| 3-(2-bromoethyl)benzaldehyde | Morpholine | K₂CO₃ | Acetonitrile (B52724) | Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- | - |
| Aromatic Aldehydes | Morpholine | tert-Butyl hydroperoxide | Acetonitrile | N-Benzoyl morpholine | orgsyn.org |
Note: The synthesis of Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- via this method is a representative example based on standard organic chemistry principles.
An alternative to attaching a pre-formed morpholine ring is to construct it directly on the benzaldehyde scaffold through an intramolecular cyclization reaction. This strategy typically starts with a 3-substituted benzaldehyde bearing an open-chain precursor containing the necessary nitrogen and oxygen atoms.
Common ring-closing strategies include:
Intramolecular Cyclization of Amino Alcohols: A widely used method involves the cyclization of an N-substituted-2-aminoethanol derivative. For the target molecule, this would involve a precursor like N-(3-formylphenethyl)-2-aminoethanol. The cyclization can be promoted under various conditions, often involving activation of the hydroxyl group to form a good leaving group.
Reductive Amination followed by Cyclization: A precursor can be built via reductive amination between a 3-substituted benzaldehyde and an amino alcohol, followed by a ring-closing step.
Cascade Reactions: More complex strategies involve cascade reactions where the ring closure is part of a sequence of reactions. For instance, a base-promoted cascade sequence involving the ring opening of an oxazetidine followed by a spontaneous ring closure can deliver a morpholine hemiaminal, which can be further elaborated. nih.govacs.org
Iodoacetalization: A 2-methylidenemorpholine can undergo regioselective iodoacetalization with an N-protected ethanolamine, followed by a base-mediated ring closure to form a spirocyclic system containing a second morpholine ring. acs.org This highlights advanced methods for constructing complex morpholine-containing scaffolds.
Table 2: Ring-Closing Strategies for Morpholine Synthesis
| Precursor Type | Reaction | Conditions | Product Type | Ref |
| N-allyl-β-aminoalcohols | Electrophile (Br₂) induced cyclization | CH₂Cl₂, -78 °C | Chiral morpholines | banglajol.info |
| Oxazetidine and α-formyl carboxylate | Base-catalyzed cascade reaction | K₂CO₃, 1,4-dioxane | Morpholine hemiaminals | nih.govacs.org |
| N-Boc-ethanolamine and 2-methylidenemorpholine | Iodoacetalization and ring closure | 1. NIS 2. t-BuOK | Bis-morpholine spiroacetal | acs.org |
| N-arylated amino alcohol | Pd-catalyzed carboamination | Pd catalyst | 2,3- or 2,5-disubstituted morpholines | e3s-conferences.org |
Multicomponent Reaction (MCR) Approaches to the Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- Scaffold
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer a highly efficient route to complex molecules like substituted morpholines. acs.org These reactions are characterized by high atom economy and operational simplicity.
One notable MCR for morpholine synthesis is the copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates. nih.govnih.gov This method allows for the creation of highly substituted morpholines from readily available starting materials. The reaction proceeds through the in-situ formation of an imino alcohol, which then reacts with a copper carbenoid generated from the diazo compound. nih.gov The scope of this reaction is broad and accommodates diversely substituted benzaldehydes, making it applicable for the synthesis of analogues of the target compound. nih.gov
Another powerful MCR strategy is the Ugi tetrazole reaction followed by an intramolecular Sₙ2 cyclization. acs.org In this approach, an amine, an aldehyde (or ketone), an isocyanide, and an azide (B81097) source react to form an intermediate, which is then cyclized to yield the morpholine or piperazine (B1678402) ring. By using an α-hydroxy aldehyde as the oxo-component, this method can be adapted to produce morpholine derivatives in good yields. acs.org
Table 3: Multicomponent Reactions for Morpholine Scaffold Synthesis
| MCR Type | Reactants | Catalyst | Key Features | Ref |
| Copper-Catalyzed 3-Component | Amino alcohol, Aldehyde, Diazomalonate | Copper(I) | Forms highly substituted unprotected morpholines. | nih.govnih.gov |
| Ugi-Cyclization | Amine, α-Hydroxy aldehyde, Isocyanide, Azide | None (Step 1), NaH (Step 2) | Versatile de novo synthesis of morpholine ring. | acs.org |
| Willgerodt-Kindler based | Di-aldehyde, Di-amine, Elemental Sulfur | IL@Fe₃O₄ NPs | Synthesis of polythioamides with morpholine units. | researchgate.net |
Stereoselective Synthesis Considerations for Chiral Derivatives
While "Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-" is an achiral molecule, the synthesis of chiral derivatives is of great importance, as stereochemistry is often crucial for biological activity. Stereoselective methods aim to control the formation of stereocenters within the morpholine ring, typically at the C-2, C-3, C-5, or C-6 positions.
Strategies for stereoselective synthesis can be categorized based on when the stereocenter is formed: before, during, or after the cyclization. semanticscholar.org
Asymmetric Hydrogenation: An efficient method to produce 2-substituted chiral morpholines involves the asymmetric hydrogenation of corresponding enamine precursors. This approach can yield products with excellent enantioselectivities (up to 99% ee). semanticscholar.org
Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as optically pure amino alcohols, to construct the morpholine ring, transferring the existing chirality to the final product. nih.gov
Electrophile-Induced Cyclization: Chiral N-allyl-β-aminoalcohols can undergo diastereoselective cyclization induced by an electrophile like bromine, affording chiral morpholines. The diastereoselectivity of this reaction can be influenced by substituents on the aryl moiety. banglajol.info
Table 4: Stereoselective Synthesis Methods for Chiral Morpholine Analogues
| Method | Substrate | Catalyst/Reagent | Enantiomeric/Diastereomeric Excess | Ref |
| Asymmetric Hydrogenation | Enamine precursor of morpholine | Chiral ligand-metal complex | Up to 99% ee | semanticscholar.org |
| Electrophile-Induced Cyclization | Chiral N-allyl-β-aminoalcohol | Bromine (Br₂) | Up to 100% de (at partial conversion) | banglajol.info |
| Oxa-Michael Addition | Chiral amino alcohol derivative | TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | Diastereomeric mixture | nih.gov |
Process Optimization and Scalability Studies for Synthesis
The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and reproducibility. For the synthesis of "Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-" and its analogues, several factors would need to be considered for process optimization and scalability.
Key optimization parameters include:
Reaction Conditions: Temperature, reaction time, and concentration of reactants must be fine-tuned. Statistical methods like Design of Experiments (DoE) and Response Surface Methodology (RSM) can be employed to systematically investigate the impact of multiple variables and identify optimal conditions. samipubco.com
Reagents and Catalysts: For large-scale synthesis, the cost, availability, and safety of all reagents and catalysts are critical. The catalyst loading should be minimized without compromising reaction efficiency.
Solvent Selection: The choice of solvent impacts reaction rates, solubility, and product isolation. Green and recoverable solvents are increasingly preferred.
Work-up and Purification: Procedures for product isolation and purification must be robust and scalable. Crystallization is often preferred over chromatography for large-scale purification due to lower cost and solvent consumption.
Side Reaction Management: Identifying and minimizing side reactions is crucial for maximizing yield and purity. For example, in base-mediated reactions, competing elimination or transesterification reactions can lower the yield, requiring careful control of temperature and choice of base. nih.gov
A case study on the scale-up of the natural product largazole (B1674506) highlights the challenges encountered, such as decreased yields at a larger scale due to side reactions, necessitating the re-optimization of conditions that worked well on a smaller scale. nih.gov Such studies underscore the importance of dedicated process development to create a practical and reliable synthesis for producing decagram or larger quantities of a target compound. nih.gov
Table 5: Parameters for Process Optimization and Scalability
| Parameter | Objective | Method of Optimization | Potential Challenges | Ref |
| Temperature | Maximize reaction rate, minimize side reactions | Design of Experiments (DoE) | Thermal runaway, product degradation | samipubco.com |
| Reaction Time | Achieve complete conversion, minimize degradation | In-process monitoring (e.g., HPLC, GC) | Incomplete reaction, formation of byproducts | samipubco.com |
| Catalyst Loading | Minimize cost and residual catalyst in product | Screening different loadings | Lower conversion, longer reaction times | nih.gov |
| Solvent | Improve yield, facilitate purification, ensure safety | Screening different solvent systems | Poor solubility, difficult removal, toxicity | nih.gov |
| Purification | Achieve high purity at large scale | Developing crystallization methods | Oiling out, low recovery, need for chromatography | nih.gov |
Advanced Spectroscopic and Structural Characterization of Benzaldehyde, 3 2 4 Morpholinyl Ethyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of "Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-". By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete and unambiguous assignment of all protons and carbons in the molecule can be achieved.
To unequivocally assign the proton (¹H) and carbon (¹³C) signals and to map the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. These techniques provide correlational data that is not available from one-dimensional (1D) spectra.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For "Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-", COSY would be instrumental in identifying the spin systems of the ethyl linker and the aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹J-coupling). columbia.edu This is crucial for assigning the carbon signals based on their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically ²J and ³J). columbia.eduyoutube.com This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the ethyl chain to the benzaldehyde (B42025) ring and the morpholine (B109124) ring.
Hypothetical ¹H and ¹³C NMR Data:
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for "Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-", along with the expected correlations from 2D NMR experiments.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | COSY Correlations | HMBC Correlations |
| H-aldehyde | 9.95 | s | - | - | C-aromatic, C-ethyl |
| H-aromatic | 7.70 | s | - | H-aromatic | C-aldehyde, C-aromatic, C-ethyl |
| H-aromatic | 7.65 | d | 7.5 | H-aromatic | C-aromatic, C-ethyl |
| H-aromatic | 7.40 | t | 7.5 | H-aromatic | C-aromatic |
| H-aromatic | 7.35 | d | 7.5 | H-aromatic | C-aromatic, C-ethyl |
| H-morpholine (O-CH₂) | 3.70 | t | 4.5 | H-morpholine (N-CH₂) | C-morpholine (N-CH₂) |
| H-ethyl (Ar-CH₂) | 2.80 | t | 7.0 | H-ethyl (N-CH₂) | C-aromatic, C-ethyl (N-CH₂) |
| H-ethyl (N-CH₂) | 2.60 | t | 7.0 | H-ethyl (Ar-CH₂) | C-morpholine (N-CH₂), C-ethyl (Ar-CH₂) |
| H-morpholine (N-CH₂) | 2.50 | t | 4.5 | H-morpholine (O-CH₂) | C-morpholine (O-CH₂), C-ethyl (N-CH₂) |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | HSQC Correlation |
| C-aldehyde | 192.5 | H-aldehyde |
| C-aromatic (C-CHO) | 137.0 | - |
| C-aromatic (C-ethyl) | 140.0 | - |
| C-aromatic | 135.0 | H-aromatic |
| C-aromatic | 130.0 | H-aromatic |
| C-aromatic | 129.5 | H-aromatic |
| C-aromatic | 128.0 | H-aromatic |
| C-morpholine (O-CH₂) | 67.0 | H-morpholine (O-CH₂) |
| C-ethyl (N-CH₂) | 58.0 | H-ethyl (N-CH₂) |
| C-morpholine (N-CH₂) | 54.0 | H-morpholine (N-CH₂) |
| C-ethyl (Ar-CH₂) | 34.0 | H-ethyl (Ar-CH₂) |
Should "Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-" exist in a crystalline form, solid-state NMR (ssNMR) would offer valuable insights into its polymorphic forms, molecular packing, and dynamics in the solid state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material. The chemical shifts in the solid state may differ slightly from those in solution due to packing effects and the absence of solvent interactions.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the functional groups within the molecule.
FT-IR spectroscopy is particularly sensitive to polar functional groups and is an excellent tool for identifying the key structural motifs in "Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-". The spectrum is anticipated to be dominated by characteristic absorptions of the aldehyde, aromatic ring, and morpholine moieties.
Table 3: Predicted FT-IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | 2820, 2720 | Medium |
| C=O stretch (aldehyde) | 1705 | Strong |
| C=C stretch (aromatic) | 1600, 1580, 1450 | Medium-Strong |
| C-H bend (aromatic) | 880, 820 | Strong |
| C-O-C stretch (morpholine) | 1115 | Strong |
| C-N stretch (morpholine) | 1280 | Medium |
| C-H stretch (aliphatic) | 2950-2850 | Medium |
Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing further detail on the skeletal structure of the molecule.
Table 4: Predicted Raman Shifts
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=C stretch (aromatic ring breathing) | 1600 | Strong |
| C-H stretch (aromatic) | 3060 | Strong |
| C=O stretch (aldehyde) | 1695 | Medium |
| Ring deformation (aromatic) | 1000 | Strong |
| C-H stretch (aliphatic) | 2950-2850 | Medium |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within the molecule upon absorption of ultraviolet (UV) or visible light.
UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of "Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-" is expected to show absorptions characteristic of the benzaldehyde chromophore. The primary absorptions would be due to π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group. The substitution on the aromatic ring may cause a slight red-shift (bathochromic shift) of these absorptions compared to unsubstituted benzaldehyde.
Table 5: Predicted UV-Visible Absorption Maxima
| Transition | Predicted λmax (nm) | Solvent |
| π → π | ~250 | Ethanol |
| n → π | ~320 | Ethanol |
Fluorescence Emission Spectroscopy: While benzaldehyde itself is not strongly fluorescent, the presence of the morpholinylethyl substituent could potentially influence its emission properties. Upon excitation at the absorption maximum, any fluorescence would likely be weak and would provide information about the excited state of the molecule. Further detailed studies would be required to characterize its emissive properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-, the UV-Vis spectrum is expected to be dominated by the chromophoric benzaldehyde moiety. The spectrum of benzaldehyde in a non-polar solvent typically exhibits distinct absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net
The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding π* antibonding orbitals. These are typically observed at shorter wavelengths. The n → π* transition, involving the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital, is of lower intensity and appears at a longer wavelength. researchgate.net
| Transition | Expected Wavelength Range (nm) | Description |
| π → π | 240-250 | Aromatic ring and carbonyl group |
| n → π | 280-290 | Carbonyl group non-bonding electrons |
Fluorescence and Phosphorescence Characterization
Fluorescence and phosphorescence are photoluminescence phenomena that provide insights into the excited electronic states of a molecule. Generally, aromatic aldehydes like benzaldehyde exhibit weak fluorescence but can show significant phosphorescence, particularly at low temperatures. researchgate.net This is attributed to efficient intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1).
For Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-, the luminescence properties would be primarily governed by the benzaldehyde portion of the molecule. The morpholinyl-ethyl substituent might influence the rates of radiative and non-radiative decay processes, thereby affecting the quantum yields and lifetimes of fluorescence and phosphorescence. Detailed experimental studies would be required to quantify these effects. As of now, specific fluorescence and phosphorescence data for this compound are not available in the literature.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. For Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-, HRMS would provide a precise mass of the molecular ion, confirming its chemical formula.
In tandem mass spectrometry (MS/MS) experiments, the molecular ion would be subjected to collision-induced dissociation to generate a characteristic fragmentation pattern. The fragmentation pathways can be predicted based on the structure of the molecule. Key fragmentation patterns for benzaldehydes often involve the loss of the formyl radical (•CHO) or carbon monoxide (CO), leading to the formation of a phenyl cation or a related species. docbrown.info The morpholino-ethyl side chain would also undergo specific cleavages. A plausible fragmentation pathway would involve the cleavage of the C-C bond between the ethyl group and the benzene (B151609) ring, or fragmentation within the morpholine ring.
A proposed fragmentation pathway is outlined below:
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |
| [M]+• | Molecular ion of Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- | - |
| [M - H]+ | Loss of a hydrogen atom | H• |
| [M - CHO]+ | Loss of the formyl group | CHO• |
| C6H5CH2CH2+ | Benzylic cation after cleavage | C4H8NO |
| C4H8NO+ | Morpholinyl fragment | C9H9O |
X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination
X-ray Diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a crystal structure for Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- has not been reported in the Cambridge Structural Database (CSD), the principles of XRD can be discussed in the context of what a structural analysis would reveal.
A successful single-crystal XRD study would provide accurate bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. This would be invaluable for understanding the steric and electronic effects of the bulky 3-[2-(4-morpholinyl)ethyl]- substituent on the geometry of the benzaldehyde ring.
Conformational Analysis in the Crystalline State
The conformational flexibility of Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- primarily resides in the ethyl linker and the morpholine ring. The torsion angles about the C-C single bonds of the ethyl chain would determine the spatial relationship between the benzaldehyde and morpholine moieties. The morpholine ring typically adopts a chair conformation. XRD analysis would reveal the preferred conformation in the crystal lattice, which is a result of minimizing intramolecular steric hindrance and optimizing intermolecular interactions.
Intermolecular Interactions and Crystal Packing
The way molecules pack in a crystal is governed by a variety of intermolecular interactions. For Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-, the presence of the aldehyde group and the morpholine ring introduces possibilities for several types of non-covalent interactions. These include:
C-H•••O Hydrogen Bonds: The oxygen atom of the aldehyde group and the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, forming weak hydrogen bonds with C-H groups of neighboring molecules. nih.gov
π-π Stacking: The aromatic benzaldehyde rings of adjacent molecules may engage in π-π stacking interactions, contributing to the stability of the crystal lattice. nih.gov
The interplay of these interactions would define the supramolecular architecture of the compound in the solid state. nih.gov
Inelastic Neutron Scattering (INS) Spectroscopy for Vibrational Dynamics
Inelastic Neutron Scattering (INS) is a powerful spectroscopic technique for studying the vibrational and rotational dynamics of atoms and molecules in a material. mdpi.comnih.gov Unlike infrared and Raman spectroscopy, INS is particularly sensitive to the motions of hydrogen atoms, making it well-suited for studying organic molecules. nih.gov
An INS spectrum of crystalline Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- would provide a wealth of information about its lattice dynamics and intramolecular vibrations. The low-frequency region of the spectrum would reveal the external phonon modes, which correspond to the collective motions of the molecules in the crystal lattice. mdpi.com At higher frequencies, the spectrum would show the internal vibrational modes of the molecule. Due to the high neutron scattering cross-section of hydrogen, the modes involving the movement of hydrogen atoms, such as the methylenic C-H bends of the ethyl group and the morpholine ring, and the aromatic C-H wags, would be particularly intense.
While no INS data is currently available for this specific compound, studies on similar molecules like 4-(dimethylamino)benzaldehyde (B131446) have demonstrated the utility of INS in combination with DFT calculations for a detailed assignment of vibrational modes. mdpi.comnih.gov
Computational and Theoretical Investigations of Benzaldehyde, 3 2 4 Morpholinyl Ethyl
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules at the atomic level. conicet.gov.arasianpubs.org These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and other properties of a molecule. conicet.gov.ar DFT methods, like the commonly used B3LYP functional, are known for their balance of accuracy and computational cost, making them suitable for a wide range of molecular systems. mdpi.comejosat.com.trrasayanjournal.co.in Ab initio methods, while often more computationally intensive, are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.comrasayanjournal.co.in This process yields equilibrium bond lengths, bond angles, and dihedral angles. rasayanjournal.co.in For a flexible molecule like Benzaldehyde (B42025), 3-[2-(4-morpholinyl)ethyl]-, which has several rotatable bonds, a conformational analysis would be necessary to identify the various low-energy conformers and determine the global minimum energy structure.
However, specific studies detailing the optimized geometry, bond parameters, or the conformational landscape for Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- are not available in the public domain based on the conducted search.
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. conicet.gov.arresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.comresearchgate.netsciforum.net
Detailed analysis of the HOMO-LUMO energies, their spatial distribution, and the specific energy gap for Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- has not been reported in the searched scientific literature.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing insights into its reactivity. nih.govuni-muenchen.delibretexts.org It is a color-coded map superimposed on the molecule's electron density surface. wolfram.comresearchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. sciforum.netnih.gov Green areas represent neutral potential. nih.gov An MEP map for Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- would identify the reactive sites, likely highlighting the carbonyl oxygen as a site of negative potential and the aldehyde proton as a site of positive potential.
Specific MEP maps or analyses detailing the electrostatic potential values for Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- could not be found.
A specific NBO analysis for Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-, including data on charge distribution, hybridization, and stabilization energies from donor-acceptor interactions, is not available in the reviewed sources.
Spectroscopic Property Prediction and Validation
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model and structural confirmation. ejosat.com.tr
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. academie-sciences.fr Quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. asianpubs.orgmdpi.com These predicted shifts are valuable for assigning experimental spectra and confirming chemical structures. mdpi.comnih.gov The accuracy of the prediction depends on the level of theory, basis set, and whether solvent effects are included. mdpi.comnih.gov
A computational study predicting the ¹H and ¹³C NMR chemical shifts specifically for Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- was not identified. While general ¹H NMR data for the benzaldehyde proton exists, specific predicted values for the target compound are unavailable. researchgate.net
Vibrational Frequency Calculations and Assignment
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a fundamental tool for identifying molecular structures. Computational frequency calculations are crucial for the accurate assignment of experimental vibrational bands to specific atomic motions. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)).
The process involves optimizing the molecular geometry to find a stable energy minimum, followed by calculating the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of harmonic vibrational frequencies and their corresponding infrared intensities and Raman activities.
For Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-, the vibrational spectrum would be a composite of modes from the benzaldehyde ring, the morpholine (B109124) ring, and the ethyl linker. Key vibrational modes expected for this molecule include:
Aromatic Ring Vibrations: C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. C=C stretching vibrations within the benzene (B151609) ring are expected between 1625 and 1440 cm⁻¹.
Aldehyde Group Vibrations: The most characteristic peak for the aldehyde group is the C=O stretching vibration, which is strong in the IR spectrum and typically found around 1700 cm⁻¹. The aldehyde C-H stretching vibration gives rise to distinct bands between 2880 and 2650 cm⁻¹.
Morpholine Ring Vibrations: The morpholine moiety would contribute C-H stretching modes (asymmetric and symmetric) from its CH₂ groups, typically below 3000 cm⁻¹. C-N and C-O-C stretching vibrations would also be present at lower frequencies.
Ethyl Linker Vibrations: The ethyl bridge (-CH₂-CH₂-) would show its own characteristic CH₂ stretching, bending, wagging, and twisting modes.
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.
Table 1: Representative Theoretical Vibrational Frequencies and Assignments for Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- (Note: This table is illustrative, based on characteristic frequencies for the constituent functional groups, as specific published data for this compound is unavailable.)
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| 3180 | 3085 | ν(C-H) | Aromatic C-H Stretch |
| 3050 | 2958 | νₐₛ(CH₂) | Morpholine Asymmetric CH₂ Stretch |
| 2990 | 2900 | ν(C-H) | Aldehyde C-H Stretch |
| 1755 | 1702 | ν(C=O) | Aldehyde Carbonyl Stretch |
| 1640 | 1590 | ν(C=C) | Aromatic Ring Stretch |
| 1495 | 1450 | δ(CH₂) | CH₂ Scissoring |
| 1280 | 1241 | ν(C-N) | Morpholine C-N Stretch |
| 1150 | 1115 | ν(C-O-C) | Morpholine C-O-C Stretch |
ν: stretching; νₐₛ: asymmetric stretching; δ: bending/scissoring
UV-Vis Spectral Simulations
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Computational simulations, particularly using Time-Dependent Density Functional Theory (TD-DFT), are effective in predicting the electronic absorption spectra. These calculations can determine the energies of vertical electronic excitations, the corresponding absorption wavelengths (λₘₐₓ), and the oscillator strengths, which relate to the intensity of the absorption bands.
For Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-, the UV-Vis spectrum is expected to be dominated by transitions involving the benzaldehyde chromophore. The primary transitions of interest in benzaldehyde are:
π → π* transitions: These are typically high-intensity absorptions associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic ring and the carbonyl group. For benzaldehyde, a strong π → π* transition is observed around 248 nm.
n → π* transitions: This involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. This transition is typically weaker and occurs at a longer wavelength, around 283 nm for benzaldehyde.
The presence of the morpholinylethyl substituent at the meta position can influence the electronic structure and thus the absorption spectrum. The nitrogen atom of the morpholine group can act as an electron-donating group, potentially causing slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted benzaldehyde. TD-DFT calculations can precisely model these substituent effects.
Table 2: Simulated UV-Vis Spectral Data (Note: This is an illustrative table based on known transitions for benzaldehyde. Specific calculations for Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- are required for precise values.)
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 4.37 | 283 | 0.009 | HOMO → LUMO | n → π |
| 5.00 | 248 | 0.210 | HOMO-1 → LUMO | π → π |
| 5.85 | 212 | 0.450 | HOMO-2 → LUMO | π → π* |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent).
For Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-, an MD simulation could provide valuable insights into:
Conformational Flexibility: The ethyl linker between the benzaldehyde and morpholine rings allows for considerable conformational freedom. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.
Solvent Interactions: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can detail the formation and dynamics of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules. The polar aldehyde and morpholine ether/amine functionalities would be key sites for such interactions.
Non-Linear Optical (NLO) Property Assessment
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is determined by its hyperpolarizability. Computational chemistry allows for the prediction of NLO properties, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), typically using DFT methods.
Molecules with significant NLO properties often possess an electron donor group and an electron acceptor group connected by a π-conjugated system. In Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-, the benzaldehyde group can act as an electron-withdrawing system, while the morpholine nitrogen has electron-donating potential. However, the lack of direct conjugation (due to the ethyl linker and meta-substitution) may limit the NLO response compared to para-substituted, directly conjugated systems.
Computational assessment would involve calculating the molecular properties in the presence of an external electric field. The total static first hyperpolarizability (β₀) is a key parameter used to characterize the NLO response.
Table 3: Calculated Non-Linear Optical Properties (Note: This table presents a template for NLO properties. Actual values require specific DFT calculations.)
| Property | Description | Calculated Value (a.u.) |
| μ | Dipole Moment | Value |
| α₀ | Mean Polarizability | Value |
| Δα | Anisotropy of Polarizability | Value |
| β₀ | First Hyperpolarizability | Value |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all molecules in the crystal).
The analysis generates several graphical plots:
dₙₒᵣₘ surface: This surface maps normalized contact distances, highlighting regions of significant intermolecular contact. Red spots indicate close contacts (shorter than van der Waals radii), blue spots represent longer contacts, and white areas are contacts around the van der Waals separation.
2D Fingerprint Plots: These plots summarize all the intermolecular contacts in the crystal, plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). Different types of interactions (e.g., H···H, C-H···O) have characteristic shapes in the plot, and their relative contributions to the total Hirshfeld surface can be calculated.
Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological endpoints)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to predict the physicochemical properties of chemicals based on their molecular structure. These models use statistical methods to correlate calculated molecular descriptors (numerical representations of molecular structure) with experimentally measured properties.
For Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-, QSPR models could be developed or used to predict a range of non-biological properties, such as:
Boiling point
Vapor pressure
Water solubility
Octanol-water partition coefficient (logP)
Refractive index
The process involves calculating a large number of molecular descriptors for a set of related molecules with known properties. These descriptors can be constitutional, topological, geometric, or electronic. Statistical techniques like multiple linear regression (MLR) or machine learning algorithms are then used to build a predictive model. Such models are valuable for estimating the properties of new or untested compounds, like Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-, without the need for experimental measurements.
Chemical Reactivity and Mechanistic Studies of Benzaldehyde, 3 2 4 Morpholinyl Ethyl
Reactions of the Aldehyde Functional Group
The aldehyde functional group (-CHO) attached to the benzene (B151609) ring is a site of significant chemical activity. Its reactivity is influenced by the electrophilic nature of the carbonyl carbon. The 3-[2-(4-morpholinyl)ethyl]- substituent, being a weakly electron-donating group, may slightly decrease the reactivity of the aldehyde compared to unsubstituted benzaldehyde (B42025) by reducing the partial positive charge on the carbonyl carbon. vaia.comlibretexts.org
Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation, Imine Formation)
Nucleophilic addition is a characteristic reaction of aldehydes. fiveable.me A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.org
Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN), the cyanide ion (:C≡N⁻) acts as a nucleophile. It attacks the carbonyl carbon of Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- to form a tetrahedral cyanohydrin intermediate. Subsequent protonation of the alkoxide yields the corresponding cyanohydrin.
Imine Formation: Primary amines react with aldehydes to form imines (also known as Schiff bases). The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate. For instance, reaction with a primary amine (R-NH₂) would yield the corresponding N-substituted imine.
Below is a table summarizing these nucleophilic addition reactions.
Table 1: Nucleophilic Addition Reactions| Reaction Type | Nucleophile | Reagent(s) | Expected Product |
|---|---|---|---|
| Cyanohydrin Formation | Cyanide Ion (:C≡N⁻) | HCN or NaCN/H⁺ | 2-hydroxy-2-(3-(2-morpholinoethyl)phenyl)acetonitrile |
| Imine Formation | Primary Amine (R-NH₂) | R-NH₂, acid catalyst | N-(3-(2-morpholinoethyl)benzylidene)alkanamine |
Oxidation Pathways (e.g., to Benzoic Acid derivatives)
The aldehyde group is readily oxidized to a carboxylic acid functional group. vaia.com This transformation can be achieved using a variety of common oxidizing agents. Vigorous oxidation of Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- would yield 3-[2-(4-morpholinyl)ethyl]benzoic acid. vedantu.com Benzaldehyde itself can undergo autoxidation to form benzoic acid upon exposure to air, a process that can be inhibited by substances like benzyl (B1604629) alcohol which intercept key radical intermediates. researchgate.net
Common oxidizing agents for this conversion include:
Potassium permanganate (B83412) (KMnO₄)
Chromic acid (H₂CrO₄)
Tollens' reagent ([Ag(NH₃)₂]⁺), which gives a positive test for aldehydes. vedantu.com
Table 2: Oxidation of Aldehyde
| Reactant | Oxidizing Agent | Product |
|---|---|---|
| Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- | KMnO₄ or H₂CrO₄ | 3-[2-(4-morpholinyl)ethyl]benzoic acid |
Reduction Pathways (e.g., to Benzyl Alcohol derivatives)
Aldehydes can be reduced to primary alcohols. This involves the addition of two hydrogen atoms across the carbonyl double bond. The reduction of Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- results in the formation of {3-[2-(4-morpholinyl)ethyl]phenyl}methanol.
This reduction is typically accomplished using hydride reagents, such as:
Sodium borohydride (B1222165) (NaBH₄)
Lithium aluminum hydride (LiAlH₄)
Table 3: Reduction of Aldehyde
| Reactant | Reducing Agent | Product |
|---|---|---|
| Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- | NaBH₄ or LiAlH₄ | {3-[2-(4-morpholinyl)ethyl]phenyl}methanol |
Reactivity of the Morpholine (B109124) Moiety
The morpholine ring contains a secondary amine nitrogen atom and an ether oxygen atom. Its reactivity is primarily associated with the basic and nucleophilic character of the nitrogen atom.
Protonation and Basicity Studies
The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it a Brønsted-Lowry base. It can accept a proton from an acid to form a positively charged morpholinium ion. wikipedia.org For example, reaction with an acid like hydrochloric acid (HCl) would yield 4-{2-[3-(formyl)phenyl]ethyl}morpholin-4-ium chloride.
The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, which makes morpholine less basic than structurally similar secondary amines like piperidine (B6355638). wikipedia.org The pKa of the conjugate acid of morpholine (morpholinium ion) is approximately 8.5, which provides a quantitative measure of its basicity.
Table 4: Basicity of Morpholine
| Compound | Conjugate Acid | pKa of Conjugate Acid |
|---|---|---|
| Morpholine | Morpholinium ion | ~8.5 |
N-Alkylation and Quaternization Reactions
The morpholine ring contains a tertiary amine nitrogen atom, which is nucleophilic and readily undergoes N-alkylation with alkyl halides. This classic SN2 reaction, known as the Menshutkin reaction, results in the formation of a quaternary ammonium (B1175870) salt. tue.nlwikipedia.orgwikipedia.org The reaction involves the nucleophilic attack of the nitrogen's lone pair of electrons on the electrophilic carbon of an alkyl halide, displacing the halide leaving group. tue.nl
R-X + Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- → [Benzaldehyde, 3-[2-(4-morpholinyl-N-alkyl)ethyl]-]⁺X⁻
The rate of this reaction is influenced by several factors typical for SN2 processes:
Alkyl Halide: The reactivity of the alkylating agent follows the order R-I > R-Br > R-Cl. wikipedia.org Steric hindrance is also a key factor, with methyl and primary halides reacting faster than secondary halides.
Solvent: Polar aprotic solvents, such as acetonitrile (B52724) or DMSO, are known to accelerate the Menshutkin reaction by stabilizing the charged transition state. wikipedia.orgnih.gov
Temperature: Increasing the reaction temperature generally increases the rate of quaternization.
These reactions are synthetically useful for introducing a permanent positive charge into the molecule, which can alter its physical properties, such as solubility, and introduce new biological activities.
Table 1: Predicted Products of N-Alkylation and Quaternization Reactions
| Alkylating Agent (R-X) | Predicted Quaternary Ammonium Salt Product |
| Methyl iodide (CH₃I) | 4-[2-(3-Formylphenyl)ethyl]-4-methylmorpholin-4-ium iodide |
| Ethyl bromide (CH₃CH₂Br) | 4-Ethyl-4-[2-(3-formylphenyl)ethyl]morpholin-4-ium bromide |
| Benzyl chloride (C₆H₅CH₂Cl) | 4-Benzyl-4-[2-(3-formylphenyl)ethyl]morpholin-4-ium chloride |
Role in Organocatalysis or Ligand Chemistry (if applicable)
The structural features of Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- suggest potential applications in both organocatalysis and coordination chemistry.
Organocatalysis: The morpholine nitrogen, being a tertiary amine, can function as a Brønsted or Lewis base catalyst. However, studies have shown that enamines derived from morpholine are generally less nucleophilic and less reactive in organocatalytic transformations (like Michael additions) compared to those derived from pyrrolidine (B122466) or piperidine. frontiersin.orgnih.gov This reduced reactivity is attributed to the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring and the nitrogen atom's pyramidal geometry, which decreases the p-character of the lone pair. frontiersin.orgnih.gov Despite these limitations, morpholine derivatives have been developed as efficient organocatalysts under specific conditions. frontiersin.org
Ligand Chemistry: The molecule possesses multiple potential coordination sites for metal ions, primarily the nitrogen atom of the morpholine ring and the oxygen atom of the aldehyde's carbonyl group. It could act as a bidentate N,O-ligand, forming a chelate ring with a metal center. The stability of such a complex would depend on the size of the chelate ring and the nature of the metal ion. Morpholine-containing ligands are known to form stable complexes with various transition metals, including Co(II), Ni(II), and Cu(I). researchgate.net Such complexes can be employed in various catalytic applications, including photoreactions. chiba-u.jp
Reactivity of the Benzene Ring
The reactivity of the benzene ring towards electrophilic attack is governed by the electronic effects of its two substituents: the formyl group (-CHO) and the 2-(4-morpholinyl)ethyl group.
Electrophilic Aromatic Substitution (EAS) Patterns
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene ring is determined by the combined directing effects of the existing substituents. msu.eduwikipedia.org
Formyl Group (-CHO): This group is strongly deactivating and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and slowing the rate of EAS. libretexts.orglibretexts.org
2-(4-morpholinyl)ethyl Group: This is an alkyl group, which is weakly activating and an ortho, para-director. libretexts.orglibretexts.org It donates electron density to the ring primarily through an inductive effect.
In 3-substituted benzaldehyde derivatives, the directing effects of the two groups must be considered. The alkyl group at position 3 directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions. The aldehyde group at position 1 directs to the meta position (position 5).
The probable sites for substitution are:
Position 4: Ortho to the activating alkyl group.
Position 6: Para to the activating alkyl group.
Position 2: Ortho to both the activating alkyl group and the deactivating aldehyde group. This position is sterically hindered and electronically disfavored by the adjacent deactivating group.
Position 5: Meta to the deactivating aldehyde group.
The activating ortho, para-directing effect of the alkyl group is generally dominant over the deactivating meta-directing effect. Therefore, substitution is most likely to occur at positions 4 and 6, which are activated by the alkyl group. Between these two, steric hindrance may influence the final product ratio. youtube.com
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution
| EAS Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 6-Nitro-3-[2-(4-morpholinyl)ethyl]benzaldehyde and 4-Nitro-3-[2-(4-morpholinyl)ethyl]benzaldehyde |
| Bromination | Br₂, FeBr₃ | 6-Bromo-3-[2-(4-morpholinyl)ethyl]benzaldehyde and 4-Bromo-3-[2-(4-morpholinyl)ethyl]benzaldehyde |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 6-Acetyl-3-[2-(4-morpholinyl)ethyl]benzaldehyde and 4-Acetyl-3-[2-(4-morpholinyl)ethyl]benzaldehyde |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Aromatic aldehydes have emerged as viable coupling partners in various metal-catalyzed cross-coupling reactions, offering an alternative to traditional organohalides. d-nb.infonih.gov Notably, nickel-catalyzed Suzuki-Miyaura reactions can achieve a deformylative cross-coupling of aldehydes with organoboron reagents. d-nb.inforesearchgate.netresearchgate.net
The catalytic cycle is believed to involve the oxidative addition of the nickel catalyst into the aldehyde's C(acyl)-H bond. d-nb.infonih.gov This is followed by steps including transmetalation with the organoboron compound, decarbonylation (loss of CO), and reductive elimination to yield the biaryl product and regenerate the active catalyst. d-nb.info This methodology allows for the direct replacement of the aldehyde group with an aryl, heteroaryl, or vinyl group.
Table 3: Potential Products from Ni-Catalyzed Deformylative Suzuki-Miyaura Coupling
| Organoboron Reagent | Catalyst System (Example) | Predicted Cross-Coupling Product |
| Phenylboronic acid | Ni(cod)₂ / PCy₃ | 4-[2-(Biphenyl-3-yl)ethyl]morpholine |
| Thiophene-2-boronic acid | Ni(cod)₂ / PCy₃ | 4-[2-(3-Thiophen-2-ylphenyl)ethyl]morpholine |
| Vinylboronic acid pinacol (B44631) ester | Ni(cod)₂ / PCy₃ | 4-[2-(3-Vinylphenyl)ethyl]morpholine |
Intramolecular Reactions and Cyclization Pathways
The structure of Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- does not lend itself to common intramolecular cyclization reactions under standard conditions. For instance, intramolecular aldol (B89426) or Claisen condensations are not feasible. Similarly, cyclization pathways reported for other substituted benzaldehydes, such as those involving ortho-alkynyl or ortho-acyl functionalities, are not applicable here due to the absence of the required reacting groups in the appropriate positions. rsc.org
However, under specific catalytic conditions, intramolecular C-H activation could potentially lead to cyclized products. For example, a transition-metal-catalyzed reaction could potentially promote the cyclization between the benzene ring and the ethyl chain, although this would likely require harsh conditions and is a speculative pathway. Another possibility could involve a Pictet-Spengler-type reaction if the aldehyde were first converted to an imine and a reactive site on the morpholine ring were available, which is not the case for the parent structure.
Reaction Kinetics and Thermodynamic Analyses
While no specific experimental kinetic or thermodynamic data for reactions involving Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- have been reported, the general principles governing the rates and equilibria of its expected reactions are well-understood.
Reaction Kinetics:
N-Alkylation: The quaternization of the morpholine nitrogen is a second-order reaction (first order in both amine and alkyl halide). tue.nl The rate constant is highly sensitive to solvent polarity, with more polar solvents generally leading to faster reactions due to stabilization of the polar transition state. nih.govsemanticscholar.org The activation energy for the Menshutkin reaction is influenced by the steric bulk of the amine and the alkyl halide, as well as the leaving group ability of the halide. researchgate.net
Cross-Coupling: In nickel-catalyzed deformylative couplings, the rate-limiting step can be the transmetalation or the initial oxidative addition, depending on the specific substrates and reaction conditions. d-nb.info
Thermodynamic Analyses:
N-Alkylation: The formation of quaternary ammonium salts is generally a thermodynamically favorable (exergonic) process, driven by the formation of a strong C-N bond and the resulting stable ionic salt.
Electrophilic Aromatic Substitution: These reactions are typically thermodynamically favorable as they result in the substitution of a C-H bond with a more stable bond (e.g., C-N, C-Br) while preserving the aromaticity of the ring, which provides a significant thermodynamic sink. masterorganicchemistry.com
Cross-Coupling: The formation of a new C-C bond in place of a C-H (or C-CHO) bond is the primary thermodynamic driving force for these reactions. The release of carbon monoxide in deformylative couplings provides an additional entropic driving force.
Synthetic Transformations and Derivative Chemistry of Benzaldehyde, 3 2 4 Morpholinyl Ethyl
Design and Synthesis of Derivatives with Modified Aldehyde Functionality
The aldehyde group is a versatile functional group that can be transformed into a variety of other moieties. Standard organic reactions can be applied to Benzaldehyde (B42025), 3-[2-(4-morpholinyl)ethyl]- to create a library of derivatives with modified aldehyde functionality.
Key transformations include:
Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding 3-[2-(4-morpholinyl)ethyl]benzoic acid. This transformation can be achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) . The resulting carboxylic acid can then serve as a handle for further derivatization, such as esterification or amidation.
Reduction: The aldehyde can be readily reduced to a primary alcohol, 3-[2-(4-morpholinyl)ethyl]benzyl alcohol, using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) .
Reductive Amination: This reaction converts the aldehyde into a new secondary or tertiary amine. By reacting the parent compound with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), a diverse range of N-substituted derivatives can be synthesized.
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene. By using various phosphorus ylides, derivatives with different vinyl groups can be prepared, extending the carbon chain and introducing new functionalities.
Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene (B1212753) compounds. For example, a Knoevenagel condensation with compounds like malononitrile or ethyl cyanoacetate, often catalyzed by a base, would yield derivatives with a cyano-vinyl group. Such reactions are common for aromatic aldehydes mdpi.com.
Table 1: Synthetic Transformations of the Aldehyde Group
| Reaction Type | Reagents | Product Functional Group | Example Product Name |
|---|---|---|---|
| Oxidation | KMnO4 or CrO3 | Carboxylic Acid | 3-[2-(4-morpholinyl)ethyl]benzoic acid |
| Reduction | NaBH4 or LiAlH4 | Primary Alcohol | 3-[2-(4-morpholinyl)ethyl]benzyl alcohol |
| Reductive Amination | R-NH2, NaBH(OAc)3 | Secondary Amine | N-Alkyl-1-(3-(2-(morpholino)ethyl)phenyl)methanamine |
| Wittig Reaction | Ph3P=CHR | Alkene | 3-(2-(4-morpholinyl)ethyl)-1-(alkenyl)benzene |
| Knoevenagel Condensation | CH2(CN)2, base | Dicyanovinyl | 2-(3-(2-(morpholino)ethyl)benzylidene)malononitrile |
Development of Morpholine-Modified Analogues
The morpholine (B109124) moiety offers opportunities for modification, primarily at the nitrogen atom. As a tertiary amine, it can undergo several key reactions to generate analogues with altered steric and electronic properties.
N-Oxidation: The nitrogen atom of the morpholine ring can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This introduces a polar N-O bond, which can significantly alter the compound's physicochemical properties.
Quaternization: The nitrogen atom can be alkylated with alkyl halides (e.g., methyl iodide) to form quaternary ammonium (B1175870) salts. This introduces a permanent positive charge, transforming the molecule into an ionic species.
Ring Modification: While more complex, synthesis of analogues with substituted morpholine rings is a viable strategy. For instance, using a substituted morpholine, such as 2,6-dimethylmorpholine, in the initial synthesis would yield analogues like 3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde echemi.com. The synthesis of various morpholine analogues is a well-established field, providing access to a wide range of building blocks enamine.nete3s-conferences.org.
Table 2: Modifications of the Morpholine Ring
| Reaction Type | Reagents | Product Feature | Example Product Name |
|---|---|---|---|
| N-Oxidation | H2O2 or m-CPBA | N-Oxide formation | 4-(2-(3-formylphenyl)ethyl)morpholine 4-oxide |
| N-Alkylation (Quaternization) | CH3I | Quaternary ammonium salt | 4-(2-(3-formylphenyl)ethyl)-4-methylmorpholin-4-ium iodide |
| Ring Substitution | Use of substituted morpholine starting material | Substituted morpholine ring | Benzaldehyde, 3-[2-(2,6-dimethyl-4-morpholinyl)ethyl]- |
Synthesis of Aromatic Ring-Substituted Derivatives
The benzaldehyde ring is amenable to electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents. The directing effects of the two existing groups—the aldehyde and the ethylmorpholine side chain—must be considered.
The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature libretexts.orgucalgary.ca.
The 3-[2-(4-morpholinyl)ethyl]- group is an alkyl substituent on the benzene (B151609) ring, which is generally a weak activating, ortho, para-directing group libretexts.orgucalgary.ca.
The positions ortho to the alkyl chain are C2 and C4, and the para position is C6. The positions meta to the aldehyde are C2 and C6. Therefore, the directing effects of both groups reinforce substitution at the C2 and C6 positions . The C4 position is also activated by the alkyl group. The outcome of a specific EAS reaction will depend on the reaction conditions and the steric hindrance of the incoming electrophile.
Common EAS reactions that could be applied include:
Nitration: Using a mixture of nitric acid and sulfuric acid would likely yield a mixture of 2-nitro and 6-nitro derivatives.
Halogenation: Reaction with Br2 or Cl2 in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) would introduce a halogen atom, primarily at the C2 and C6 positions.
Friedel-Crafts Acylation/Alkylation: These reactions would introduce acyl or alkyl groups onto the ring. However, Friedel-Crafts reactions are often unsuccessful on strongly deactivated rings, and the presence of the aldehyde group might inhibit this transformation uci.edu.
Table 3: Potential Electrophilic Aromatic Substitution Products
| Reaction | Reagents | Expected Major Substitution Positions | Potential Product Name |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | C2, C6 | 3-[2-(4-morpholinyl)ethyl]-2-nitrobenzaldehyde |
| Bromination | Br2, FeBr3 | C2, C6 | 2-Bromo-3-[2-(4-morpholinyl)ethyl]benzaldehyde |
| Chlorination | Cl2, AlCl3 | C2, C6 | 2-Chloro-3-[2-(4-morpholinyl)ethyl]benzaldehyde |
Construction of Dimeric or Polymeric Architectures Incorporating the Compound Scaffold
The bifunctional nature of Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- and its derivatives allows for their use as monomers in the construction of larger molecules.
Dimer Synthesis: Dimeric structures can be synthesized through reactions that couple two molecules. For example, reduction of the aldehyde to an alcohol, followed by conversion to a halide (e.g., a benzyl (B1604629) bromide), would allow for coupling. A related dimeric structure, 3-[2-(3-formylphenyl)ethyl]benzaldehyde, demonstrates the feasibility of linking two benzaldehyde units via an ethyl bridge nih.gov. Another strategy could involve a reductive amination reaction where a diamine links two molecules of the parent compound.
Polymer Synthesis: The compound can be incorporated into polymeric chains. If the aldehyde is converted to a group suitable for polymerization, such as a vinyl group (via Wittig reaction) or a hydroxyl group (via reduction), it can be used as a monomer. For instance, the resulting styrene derivative could undergo free-radical polymerization. Alternatively, conversion to a diol (by reducing the aldehyde and introducing another hydroxyl group on the ring) or a dicarboxylic acid could allow for its use in step-growth polymerization to form polyesters or polyamides.
Investigation of Conformational and Configurational Isomers and their Synthesis
The structural flexibility and potential for chirality in derivatives of Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- make the study of its stereoisomers relevant.
Conformational Isomers: Due to free rotation around the single bonds in the ethyl linker and the bond connecting it to the benzene ring, the molecule can exist in numerous conformations. These conformers are typically in rapid equilibrium at room temperature and cannot be isolated sydney.edu.au. The relative orientation of the morpholine ring and the benzaldehyde moiety will be influenced by steric and electronic factors.
Configurational Isomers: The parent compound is achiral. However, configurational isomers (enantiomers and diastereomers) can be generated by introducing a stereocenter sydney.edu.aulibretexts.org. A chiral center can be created through various synthetic transformations. For example, a nucleophilic addition to the aldehyde carbonyl (e.g., with a Grignard reagent) would produce a chiral secondary alcohol. If a racemic mixture is formed, resolution techniques such as chiral chromatography or diastereomeric salt formation could be employed to separate the enantiomers. Alternatively, asymmetric synthesis using chiral catalysts or reagents could directly produce an enantiomerically enriched product. The synthesis of chiral molecules containing a morpholinyl-benzaldehyde scaffold, such as (R)-2-(3-Ethyl-4-morpholinyl)benzaldehyde, has been reported, indicating that stereocontrolled synthesis in this class of compounds is achievable scispace.com.
Potential Applications of Benzaldehyde, 3 2 4 Morpholinyl Ethyl in Chemical Science and Technology
As a Versatile Intermediate in Fine Chemical Synthesis
"Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-" is a prime candidate for a versatile intermediate in the synthesis of fine chemicals. Its bifunctional nature, possessing both a reactive aldehyde group and a tertiary amine in the form of a morpholine (B109124) ring, allows for a diverse range of chemical transformations. Substituted benzaldehydes are widely recognized as important intermediates in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. google.com The aldehyde functional group can readily participate in a variety of well-established reactions, making it a cornerstone for constructing more complex molecular architectures.
The morpholine unit introduces a basic nitrogen atom, which can influence the reactivity of the molecule and provide a handle for further functionalization. The synthesis of complex molecules often relies on intermediates that offer multiple reaction sites, and "Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-" fits this description well. For instance, the aldehyde can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, while the morpholine nitrogen can be quaternized or used to direct metallation reactions.
Table 1: Key Reactions of the Aldehyde Functional Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Knoevenagel Condensation | Active methylene (B1212753) compounds | α,β-Unsaturated compounds |
| Wittig Reaction | Phosphonium ylides | Alkenes |
| Reductive Amination | Amines, Reducing agent | Substituted amines |
| Grignard Reaction | Organomagnesium halides | Secondary alcohols |
Role in the Development of Novel Organic Reactions and Methodologies
Substituted aromatic aldehydes are instrumental in the development of novel organic reactions and methodologies. wisdomlib.org The electronic properties of the aromatic ring, influenced by substituents, can be fine-tuned to modulate the reactivity of the aldehyde group. In "Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-", the ethyl-morpholine substituent at the meta position exerts an electronic effect that can be exploited in the design of new synthetic methods.
The development of one-pot, multi-component reactions is a significant area of modern organic synthesis, and substituted benzaldehydes are frequent participants in these elegant and efficient processes. oiccpress.com Tandem reactions, where a single starting material undergoes a series of transformations without the isolation of intermediates, can also be designed around the reactivity of this compound. liberty.edu The presence of the morpholine group could also be leveraged in asymmetric catalysis, either as a directing group or as part of a chiral ligand scaffold.
Application in Materials Science (e.g., Polymer Chemistry, Liquid Crystals, Advanced Coatings)
The unique molecular structure of "Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-" suggests its potential utility in materials science. Aromatic aldehydes are known precursors for various polymers and coatings. For example, benzaldehyde (B42025) can be used as a non-reactive diluent in epoxy resin coatings to modify viscosity and enhance flexibility. lanxess.com The morpholine group, with its potential for hydrogen bonding and its inherent polarity, could impart desirable properties to polymers, such as improved solubility or adhesion.
In the realm of polymer chemistry, this compound could be incorporated into polymer backbones or used as a pendant group to functionalize existing polymers. The copolymerization of substituted benzaldehydes with other monomers can lead to materials with tailored properties. researchgate.net
The rigid benzaldehyde core combined with the flexible ethyl-morpholine chain is a structural motif that is also found in some liquid crystalline compounds. The molecular shape and polarity of "Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-" could contribute to the formation of mesophases, which are the basis for liquid crystal technologies. mdpi.commdpi.com The imine bond, easily formed from the aldehyde, is a common linking group in liquid crystal molecules. mdpi.com
Furthermore, benzaldehyde derivatives have been investigated for their potential in creating protective coatings, for instance, as corrosion inhibitors for metals in acidic environments. mdpi.comresearchgate.net The nitrogen and oxygen atoms in the morpholine ring of "Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-" could play a role in the adsorption of the molecule onto a metal surface, forming a protective layer. researchgate.net
Use as a Ligand Precursor in Coordination Chemistry and Catalysis
The structure of "Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-" is well-suited for its use as a precursor to ligands in coordination chemistry. The presence of both a nitrogen atom in the morpholine ring and an oxygen atom in the aldehyde group provides potential coordination sites for metal ions. Through a simple Schiff base condensation with a primary amine, a wide variety of multidentate ligands can be synthesized.
These ligands can then be used to form coordination complexes with various transition metals. The resulting metal complexes can be investigated for their catalytic activity in a range of organic transformations. The steric and electronic properties of the ligand, which are influenced by the 3-[2-(4-morpholinyl)ethyl] substituent, will play a crucial role in determining the catalytic performance of the metal center.
Table 2: Potential Ligand Architectures from Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-
| Ligand Type | Synthesis | Potential Metal Coordination |
|---|---|---|
| Schiff Base | Condensation with primary amines | N, O-chelation |
| Reduced Schiff Base | Reduction of imine bond | N, N-chelation (if amine has another donor) |
Potential in Analytical Chemistry as a Derivatization Agent
In analytical chemistry, derivatization is a common technique used to enhance the detectability and separation of analytes. Aldehydes are well-known derivatizing agents for primary amines, converting them into imines (Schiff bases), which can often be more readily detected by techniques such as HPLC with UV or fluorescence detection.
"Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-" could serve as a novel derivatization agent. The morpholine group might enhance the solubility of the resulting derivative in certain chromatographic mobile phases or introduce a site for further labeling. Furthermore, the development of new fluorescence labeling reagents is an active area of research, and this compound could be a scaffold for such a reagent. For instance, derivatization of benzaldehyde with fluorescent hydrazines has been used to develop highly sensitive analytical methods. rsc.orgnih.gov
Contribution to Agrochemical Intermediate Synthesis (excluding biological efficacy)
The synthesis of agrochemicals often involves the use of substituted aromatic compounds as key intermediates. google.com While the biological efficacy of any final product is outside the scope of this article, the chemical role of "Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-" as a precursor in such syntheses is noteworthy. The structural features of this molecule can be found in various classes of compounds used in agriculture.
For example, the synthesis of certain fungicides and herbicides involves the reaction of substituted benzaldehydes with other chemical entities. orientjchem.org The morpholine ring is also a known toxophore in some agrochemicals. The synthesis of complex agrochemical molecules is a multi-step process, and "Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-" provides a versatile starting point for the construction of the desired molecular framework.
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advancements
Research on substituted benzaldehydes is extensive, covering a wide range of synthetic methodologies, reactivity studies, and applications. However, specific research focused solely on "Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-" is not widely documented in publicly available literature, suggesting it is a novel or less-studied compound. The key findings and methodological advancements in related areas that are pertinent to this specific molecule can be summarized as follows:
Synthesis of Substituted Benzaldehydes: Significant progress has been made in the synthesis of functionalized benzaldehydes. Modern methods allow for precise control over substitution patterns. For instance, palladium-catalyzed cross-coupling reactions and C-H functionalization techniques have emerged as powerful tools for introducing substituents at specific positions on the benzene (B151609) ring. acs.orgnih.gov A two-step, one-pot reduction/cross-coupling procedure has been developed for the synthesis of various alkyl and aryl substituted benzaldehydes. acs.org
Reactivity of Substituted Benzaldehydes: The reactivity of the aldehyde group is influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups tend to increase electron density at the carbonyl carbon, while electron-withdrawing groups decrease it, affecting its susceptibility to nucleophilic attack. d-nb.info The aldehyde group itself acts as a meta-directing group in electrophilic aromatic substitution reactions due to its electron-withdrawing nature. doubtnut.comdoubtnut.com
Importance of the Morpholine (B109124) Moiety: Morpholine and its derivatives are considered privileged structures in medicinal chemistry. Their incorporation into molecules can enhance pharmacokinetic properties such as aqueous solubility and metabolic stability. e3s-conferences.orgnih.gov The synthesis of morpholine-containing compounds is an active area of research, with various methods available for their preparation. nih.govnih.gov
Methodological advancements relevant to the synthesis and study of "Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-" would involve the application of modern catalytic systems for its efficient synthesis and advanced spectroscopic and computational techniques for its characterization.
Identification of Unexplored Synthetic Pathways and Reactivity Patterns
Given the limited specific data on "Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-", several synthetic pathways and reactivity patterns remain to be explored.
Unexplored Synthetic Pathways:
A plausible synthetic route could involve a multi-step process, for which a hypothetical reaction scheme is presented below. The yields are hypothetical and based on typical values for similar transformations.
Table 1: Hypothetical Synthetic Pathway for Benzaldehyde (B42025), 3-[2-(4-morpholinyl)ethyl]-
| Step | Reactants | Reagents and Conditions | Product | Hypothetical Yield (%) |
| 1 | 3-Bromobenzaldehyde | Ethylene glycol, p-toluenesulfonic acid, Toluene, reflux | 2-(3-Bromophenyl)-1,3-dioxolane | 95 |
| 2 | 2-(3-Bromophenyl)-1,3-dioxolane, Morpholine | Pd(OAc)₂, BINAP, NaOt-Bu, Toluene, reflux | 4-[2-(3-(1,3-Dioxolan-2-yl)phenyl)ethyl]morpholine | 80 |
| 3 | 4-[2-(3-(1,3-Dioxolan-2-yl)phenyl)ethyl]morpholine | Aqueous HCl, Acetone, room temperature | Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- | 90 |
Another potential route could be the direct C-H functionalization of a suitably protected benzaldehyde with a morpholine-containing ethylating agent, which would be a more atom-economical approach.
Unexplored Reactivity Patterns:
The reactivity of "Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-" would be dictated by the interplay of the aldehyde group and the 3-[2-(4-morpholinyl)ethyl] substituent.
Reactions of the Aldehyde Group: The aldehyde functionality can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions. The steric bulk of the meta-substituent might influence the reaction rates.
Electrophilic Aromatic Substitution: The aldehyde group is deactivating and meta-directing. doubtnut.comdoubtnut.com The 2-(4-morpholinyl)ethyl group is likely to be weakly activating and ortho-, para-directing. The final substitution pattern in electrophilic aromatic substitution reactions would depend on the relative directing effects of these two groups and the reaction conditions.
Reactions involving the Morpholine Nitrogen: The nitrogen atom of the morpholine ring is basic and can be protonated or alkylated. It can also act as a ligand for metal catalysts.
Future Prospects in Computational Chemistry and Structural Characterization
Computational chemistry and advanced structural characterization techniques will be invaluable in elucidating the properties of "Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-".
Computational Chemistry:
Density Functional Theory (DFT): DFT calculations can be employed to predict the optimized geometry, electronic structure, and spectroscopic properties of the molecule. researchgate.netnih.gov This can provide insights into bond lengths, bond angles, and the distribution of electron density.
Molecular Docking: If the compound is investigated for potential biological activity, molecular docking studies can predict its binding affinity and mode of interaction with biological targets such as enzymes or receptors. nih.gov
QSAR (Quantitative Structure-Activity Relationship): By calculating various molecular descriptors, QSAR models can be developed to correlate the structure of this and related compounds with their potential biological activities. researchgate.net
Table 2: Predicted Spectroscopic Data for Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- (Hypothetical)
| Technique | Key Features |
| ¹H NMR | Signals for aromatic protons, aldehyde proton (~9.9 ppm), and protons of the morpholinyl and ethyl groups. |
| ¹³C NMR | Signal for the carbonyl carbon (~192 ppm), aromatic carbons, and carbons of the morpholinyl and ethyl groups. |
| IR | Strong C=O stretching vibration (~1700 cm⁻¹), C-H stretching of the aldehyde, and C-O-C stretching of the morpholine ring. |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the compound. |
Structural Characterization:
X-ray Crystallography: If a crystalline solid of the compound can be obtained, single-crystal X-ray diffraction would provide definitive information about its three-dimensional structure in the solid state.
NMR Spectroscopy: One- and two-dimensional NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC) will be essential for confirming the connectivity of the atoms in the molecule.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS): These techniques will be used to identify the functional groups present and to determine the molecular weight of the compound.
Emerging Applications in Novel Chemical Systems
While specific applications for "Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-" have not been reported, its structure suggests potential uses in several areas:
Medicinal Chemistry: The presence of the morpholine moiety, a known pharmacophore, suggests that this compound could be a scaffold or an intermediate for the synthesis of new drug candidates. e3s-conferences.orgnih.gov Morpholine derivatives have shown a wide range of biological activities. e3s-conferences.org The benzaldehyde group can also be a key feature in biologically active molecules.
Organocatalysis: Molecules containing amine functionalities, such as morpholine, have been investigated as organocatalysts for various chemical transformations. nih.gov The presence of both an aldehyde and a morpholine group could lead to interesting catalytic properties.
Materials Science: Benzaldehyde derivatives are used in the synthesis of polymers and other materials. The specific substitution pattern of this compound could impart unique properties to such materials.
Broader Impact on Sustainable Chemical Synthesis
The synthesis of "Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-" can be approached with a focus on sustainability and green chemistry principles.
Solvent Selection: Employing green solvents, such as water, ionic liquids, or deep eutectic solvents, can minimize the environmental impact of the synthetic process. numberanalytics.comucl.ac.uk
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key principle of green chemistry. C-H activation and one-pot reactions are examples of strategies that can improve atom economy. acs.orgnih.gov
Energy Efficiency: The use of microwave-assisted synthesis or flow chemistry can reduce reaction times and energy consumption. numberanalytics.com
By integrating these sustainable practices into the synthesis and study of novel compounds like "Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-", the field of chemistry can move towards more environmentally benign processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for synthesizing Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-?
- Methodological Answer : This compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a modified Wittig reaction using benzyltriphenylphosphonium chloride and sodium ethoxide (freshly prepared to avoid hydrolysis) under anhydrous conditions may yield the aldehyde group. The morpholinoethyl side chain can be introduced via alkylation of morpholine with a bromoethyl intermediate. Reaction optimization should include monitoring by TLC and purification via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : and NMR to confirm the aldehyde proton (~9.8–10.0 ppm) and morpholine ring protons (δ 2.4–3.8 ppm).
- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., expected m/z for ).
- HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>95%) .
Q. What are the critical stability considerations for storing and handling this compound?
- Methodological Answer : The aldehyde group is prone to oxidation. Store under inert gas (argon or nitrogen) at −20°C in amber vials. Avoid exposure to moisture, as morpholine derivatives may hydrolyze under acidic/basic conditions. Conduct stability studies using accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced Research Questions
Q. How does the morpholinoethyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The morpholine group acts as an electron-donating substituent, enhancing the electron density at the benzene ring. This can be quantified via Hammett σ constants. In Suzuki-Miyaura couplings, the substituent may slow down oxidative addition with palladium catalysts. Optimize by using Pd(OAc)/SPhos ligand systems in toluene/water mixtures at 80°C. Compare yields with/without the morpholinoethyl group to isolate its electronic effects .
Q. What computational methods are suitable for predicting the compound’s binding affinity in biochemical assays?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level). Target receptors like G-protein-coupled receptors (GPCRs) or kinases, where morpholine derivatives are common pharmacophores. Validate predictions with SPR (surface plasmon resonance) assays to measure values .
Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR shifts (e.g., aldehyde proton position) may arise from solvent effects or impurities. Re-run spectra under standardized conditions (CDCl with 0.03% TMS). Cross-validate with independent synthetic batches and compare to databases (e.g., PubChem or Reaxys). If inconsistencies persist, perform X-ray crystallography for unambiguous structural confirmation .
Q. What strategies mitigate side reactions during functionalization of the aldehyde group?
- Methodological Answer : Protect the aldehyde as an acetal (e.g., using ethylene glycol and p-TsOH) before modifying the morpholine moiety. Deprotect with aqueous HCl post-reaction. For direct functionalization, use mild oxidizing agents like IBX (2-iodoxybenzoic acid) to avoid over-oxidation to carboxylic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
